molecular formula C9H14O B7767326 2-Pentylfuran CAS No. 64079-01-2

2-Pentylfuran

Cat. No. B7767326
CAS RN: 64079-01-2
M. Wt: 138.21 g/mol
InChI Key: YVBAUDVGOFCUSG-UHFFFAOYSA-N
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Description

2-Pentylfuran is a member of the class of furans that is furan in which the hydrogen at position 2 is replaced by a pentyl group. It is found in many heat-processed foods and drinks . It is also associated with the flavor of reverted soybean oil .


Synthesis Analysis

This compound can be synthesized using 2-alkylfurans, derived from nonfood biomass, and aldehydes, produced from natural oils or biomass through three chemistries: hydroxyalkylation/alkylation (HAA), HAA followed by hydrogenation, and HAA followed by hydrodeoxygenation . It is also reported to be formed by the auto-oxidation of linolenic acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O . The structure of this molecule can be tailored in terms of carbon number, branching length, distance between branches, and functional groups .


Chemical Reactions Analysis

This compound is involved in the formation of flavor substances during the bread baking process . It also interacts with different plant proteins, causing changes in the tyrosine and tryptophan microenvironments .


Physical And Chemical Properties Analysis

This compound is a volatile heterocyclic compound . For more detailed thermophysical property data, you may refer to the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • Animal Feed Additives : 2-Pentylfuran, as a furfuryl and furan derivative, is used as a sensory additive (flavoring) in feed for all animal species. It is considered safe at the proposed maximum use level in feed of 0.5 mg/kg (Bampidis et al., 2023).

  • Medical Diagnosis : It has been identified as a potential volatile biomarker of human microbial pathogens, specifically in the diagnosis of lung colonization/infection by fungal pathogens such as Aspergillus fumigatus (Syhre et al., 2008); (Chambers et al., 2009); (Chambers et al., 2011).

  • Food Industry : In the food industry, this compound is involved in the formation of reversion flavor in soybean oil and is a significant compound influencing the flavor of various food products (Min et al., 2003); (Shen et al., 2016); (Blanda et al., 2010); (Xi et al., 2020).

  • Pest Management : It is used as a novel repellent of Drosophila Suzukii, a major invasive pest of soft-skinned fruits, demonstrating significant efficacy in reducing fruit infestations under field conditions (Cha et al., 2020).

  • Chemical Synthesis : In chemical synthesis, this compound has been used in studies like the two-fold intermolecular hydroarylation of unactivated C–C triple bonds (Hashmi & Blanco, 2006).

  • Analytical Chemistry : It has been the subject of studies in analytical chemistry, particularly in the development of methods for its detection in various matrices, including breath samples and food products (Tabibpour et al., 2020); (Hu et al., 2016).

  • Toxicology Studies : Toxicity-distribution relationships of 3-alkylfurans, including 3-pentylfuran, have been studied in mouse liver and kidney to understand the correlation between toxicity and organ concentration (Wiley et al., 1984).

Mechanism of Action

2-Pentylfuran has been identified as a key aggregation cue that attracts wireworms towards roots colonized by conspecifics . It also causes changes in the tyrosine and tryptophan microenvironments of different plant proteins .

Safety and Hazards

2-Pentylfuran is classified as a flammable liquid and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

2-Pentylfuran has been identified as a repellent for Drosophila Suzukii and can significantly reduce fruit infestations under field conditions and high SWD pressure . This opens up opportunities for the development of an attract-and-kill strategy .

properties

IUPAC Name

2-pentylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBAUDVGOFCUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047679
Record name 2-Pentylfuran
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma
Record name 2-Pentylfuran
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Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

64.00 to 66.00 °C. @ 23.00 mm Hg
Record name 2-Pentylfuran
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Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-Pentylfuran
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Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.886-0.893
Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
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CAS RN

3777-69-3, 64079-01-2
Record name 2-Pentylfuran
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Record name 2-Amylfuran
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Record name Furan, pentyl-
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Record name Furan, 2-pentyl-
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Record name 2-Pentylfuran
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Record name 2-pentylfuran
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Record name 2-AMYLFURAN
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Record name 2-Pentylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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